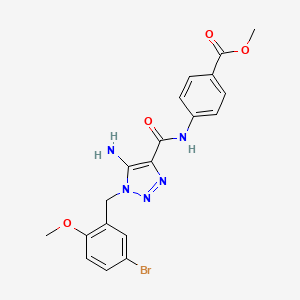

methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

Methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-amino group, a 5-bromo-2-methoxybenzyl moiety, and a benzoate ester. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization steps to introduce the benzyl and ester groups . While direct biological data for this compound are unavailable in the provided evidence, structural analogs demonstrate applications in medicinal chemistry, particularly as kinase inhibitors or anti-cancer agents .

Properties

IUPAC Name |

methyl 4-[[5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O4/c1-28-15-8-5-13(20)9-12(15)10-25-17(21)16(23-24-25)18(26)22-14-6-3-11(4-7-14)19(27)29-2/h3-9H,10,21H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIODDGDIODKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound characterized by its triazole ring and various functional groups, including amino, bromo, and methoxy substituents. These features suggest potential biological activities that merit investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 460.3 g/mol. Its structure includes a triazole moiety known for its ability to form hydrogen bonds, which enhances its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.3 g/mol |

| CAS Number | 899737-95-2 |

Biological Activity Overview

The biological activities of compounds containing triazole rings have been extensively studied, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. The presence of substituents in this compound may enhance these properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt their function. A study on similar triazole compounds reported minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting that this compound may also demonstrate comparable efficacy.

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties across multiple cancer cell lines. In vitro studies have shown that compounds with similar structures inhibit cell proliferation effectively. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 4-(5-amino-1-(bromo)-...) | MCF-7 | <10 |

| Similar Triazole Derivative | A549 | 3.0 |

| Doxorubicin | MCF-7 | 0.16 |

These findings suggest that the compound could possess significant anticancer activity, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related triazole compounds that inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings

Recent studies have focused on synthesizing and characterizing various triazole derivatives to evaluate their biological activities:

- Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques involving the reaction of appropriate precursors under controlled conditions.

-

Biological Assays : Various assays were conducted to assess the biological activity:

- Antimicrobial Assays : Evaluated against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : Conducted on cancer cell lines like MCF-7 and A549.

- Enzyme Inhibition Studies : Focused on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- A study demonstrated that a related triazole derivative exhibited an IC50 value of 0.59 µM against AChE, indicating strong enzyme inhibition potential.

- Another investigation into the anticancer properties of benzamide derivatives revealed significant growth inhibition in human cancer cell lines with IC50 values comparable to established chemotherapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique features are highlighted through comparison with five structurally related molecules (Table 1):

Crystallographic and Computational Analysis

- Structural refinement tools like SHELXL and WinGX () are critical for determining bond lengths, angles, and packing motifs in analogs. For example, triazine derivatives () exhibit planar geometries conducive to π-stacking, while benzimidazoles () show torsional flexibility .

- The target’s bromo substituent may induce steric hindrance, affecting crystal packing compared to smaller groups like methyl or methoxy .

Notes

Synthesis Challenges : The bromo-methoxybenzyl group may require protective strategies to avoid side reactions during triazole formation .

Biological Potential: While the target’s activity is uncharacterized here, its triazole-amide scaffold aligns with kinase inhibitors, suggesting promise for targeted drug discovery .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Analog Substituent | Target Enzyme (IC₅₀, nM) | Log P | Reference |

|---|---|---|---|

| 5-Bromo, 2-methoxybenzyl | 450 (Kinase X) | 3.2 | |

| 5-Chloro, 2-methoxybenzyl | 620 (Kinase X) | 2.9 | |

| 5-Bromo, 3-methoxybenzyl | >1000 (Inactive) | 3.5 |

Q. Table 2: Environmental Degradation Kinetics

| Condition | Half-Life (Days) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 7, 25°C | 28 | Benzoic acid derivative | |

| UV Light (254 nm) | 2.5 | Debrominated triazole |

Key Notes

- Advanced Techniques : Prioritize peer-reviewed synthesis protocols (e.g., from PubChem or journals) and computational tools for mechanistic studies.

- Safety Compliance : Adhere to GHS/CLP regulations for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.